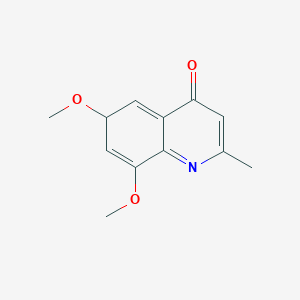

6,8-dimethoxy-2-methyl-6H-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a quinolinone core substituted with methoxy and methyl groups. It has a melting point of 220-221°C and is typically found in a powder form .

Preparation Methods

The synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether can yield quinolinone derivatives . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistency .

Chemical Reactions Analysis

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinoline derivatives, including 6,8-dimethoxy-2-methyl-6H-quinolin-4-one, exhibit potent anticancer properties. A study highlighted the synthesis of various quinoline derivatives that act as inhibitors of the c-Met tyrosine kinase, which is implicated in cancer progression. These compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

2. Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial activities. The structure of this compound allows for modifications that enhance its efficacy against a range of pathogens. Research has shown that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthetic Applications

1. Building Blocks in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be used as a precursor for synthesizing more complex molecules, including alkaloids and other bioactive compounds. This application is crucial in the development of new pharmaceuticals .

2. Precursor for Alkaloid Synthesis

The compound has been utilized in the total synthesis of various alkaloids through metal-free reactions. Its ability to undergo functional group transformations makes it an attractive starting material for synthesizing natural products with pharmacological significance .

Case Studies

1. Synthesis of Novel Quinoline Derivatives

A study detailed the synthesis of 6,7-dimethoxy-N-(2-(o-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine from this compound. This compound exhibited promising anticancer activity and served as a model for further modifications aimed at enhancing potency .

2. Evaluation of Antioxidant Activities

In another case study, derivatives of quinoline were evaluated for their antioxidant properties using various assays (e.g., DPPH assay). The results indicated that modifications to the quinoline structure could significantly enhance antioxidant activity, suggesting potential applications in nutraceuticals and functional foods .

Table 1: Biological Activities of this compound Derivatives

| Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-N-(phenyl)quinolin | Anticancer | 15 | |

| 6-Methoxy-N-(benzimidazolyl)quinol | Antimicrobial | 20 | |

| 7-Dimethoxy-N-(tolyl)quinolin | Anti-inflammatory | 25 |

Table 2: Synthetic Pathways Involving this compound

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

6,7-Dimethoxy-1-methylquinolin-2-ones: Synthesized from similar precursors and used in various applications.

The uniqueness of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

6,8-dimethoxy-2-methyl-6H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6,8H,1-3H3 |

InChI Key |

UDKPCRXWMMYPMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CC(C=C(C2=N1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.